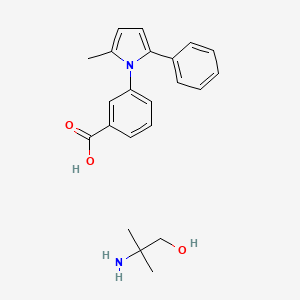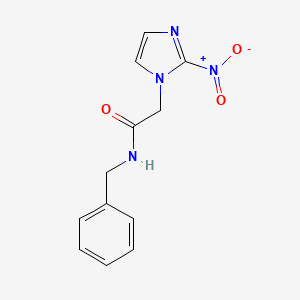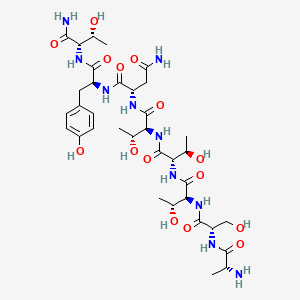
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a bioactive chemical.
Scientific Research Applications
Analytical Procedure in Cosmetics and Food Samples
A study by Memon, Bhanger, and Khuhawer (2005) developed an analytical procedure using micellar liquid chromatography for the analysis of benzoic acid and its derivatives in cosmetics and food samples. This method demonstrates the versatility of benzoic acid derivatives in analytical chemistry applications, particularly for quality control in consumer products (Memon, Bhanger, & Khuhawer, 2005).
Synthesis and Structure-Activity Relationship Analysis
Research by Dinesh (2013) focused on synthesizing two benzoic acids and analyzing their crystal structures. The study provided insights into the structural motifs and non-covalent interactions, emphasizing the role of benzoic acid derivatives in structure-activity relationship studies (Dinesh, 2013).
Synthesis of Triazolylindole Derivatives for Antifungal Activity
Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives involving benzoic acid for antifungal activity. This exemplifies the potential use of benzoic acid derivatives in developing new pharmaceuticals with specific biological activities (Singh & Vedi, 2014).
Solution Thermodynamic Analysis in Binary Solvents
A study by Shang et al. (2018) explored the solution thermodynamics of p-(Aminomethyl) benzoic acid in various binary solvents. This research is significant for understanding the solubility and interaction of benzoic acid derivatives in different solvent systems, which is crucial in fields like materials science and chemical engineering (Shang et al., 2018).
Development of Chelating Ligands
Research by Cano et al. (1995) involved the synthesis and characterization of ferrocene-containing chelating ligands derived from benzoic acid. This highlights the application of benzoic acid derivatives in developing novel ligands for metal ion complexation, relevant in fields like catalysis and materials science (Cano et al., 1995).
properties
CAS RN |
26180-47-2 |
|---|---|
Product Name |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C4H11NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-4(2,5)3-6/h2-12H,1H3,(H,20,21);6H,3,5H2,1-2H3 |
InChI Key |
ULWFVKKBMIGTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
Appearance |
Solid powder |
Other CAS RN |
26180-47-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
